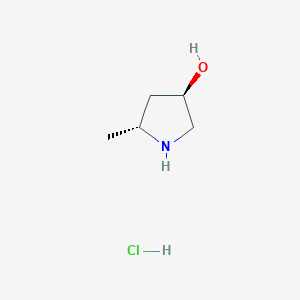

(3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride

Description

Historical Context and Discovery

The development of this compound emerged from the broader exploration of pyrrolidine derivatives that began in the early twentieth century. Pyrrolidine compounds gained significant attention due to their prevalence in natural products and their utility as building blocks in organic synthesis. The specific stereoisomer (3R,5R)-5-methylpyrrolidin-3-ol represents one of four possible stereochemical configurations arising from the presence of two chiral centers at positions 3 and 5 of the pyrrolidine ring.

The systematic investigation of methylated pyrrolidinol derivatives intensified with advances in stereoselective synthesis methodologies. Research efforts focused on developing efficient synthetic routes to access individual stereoisomers with high optical purity, driven by the recognition that different stereoisomers often exhibit distinct biological activities. The hydrochloride salt form of (3R,5R)-5-methylpyrrolidin-3-ol was developed to enhance the compound's stability, solubility, and handling properties for research and potential pharmaceutical applications.

Contemporary synthetic approaches have utilized enzymatic catalysis to achieve high stereoselectivity. Aldolase-catalyzed asymmetric synthesis has emerged as a particularly effective method for producing pyrrolidine derivatives with defined stereochemistry. These biocatalytic methods have enabled the preparation of (3R,5R)-5-methylpyrrolidin-3-ol with stereoselectivities exceeding 96% enantiomeric excess, demonstrating the maturation of synthetic methodologies for accessing this specific stereoisomer.

Classification Within Pyrrolidine Derivatives

This compound belongs to the class of substituted pyrrolidines, specifically categorized as a hydroxylated and methylated pyrrolidine derivative. The compound features a five-membered nitrogen-containing heterocycle with hydroxyl and methyl substituents positioned at carbons 3 and 5, respectively. This structural arrangement places it within the broader family of pyrrolidinols, which are characterized by the presence of at least one hydroxyl group attached to the pyrrolidine ring system.

The stereochemical classification of this compound follows established nomenclature conventions, where the (3R,5R) designation indicates the absolute configuration at each chiral center. The R configuration at position 3 denotes that the hydroxyl group occupies a specific spatial orientation, while the R configuration at position 5 similarly defines the methyl group's three-dimensional arrangement. This stereochemical specificity distinguishes it from its three stereoisomeric counterparts: (3S,5S), (3R,5S), and (3S,5R)-5-methylpyrrolidin-3-ol.

Within the chemical classification system, pyrrolidine derivatives are recognized for their role as secondary amine heterocycles. The presence of the nitrogen atom within the ring structure imparts basicity to these compounds, while the hydroxyl substituent introduces hydrogen bonding capabilities. The methyl group contributes to the compound's hydrophobic character and influences its overall molecular recognition properties.

| Stereoisomer | CAS Number | Molecular Weight | Key Distinguishing Features |

|---|---|---|---|

| (3R,5R)-5-Methylpyrrolidin-3-ol HCl | 857651-11-7 | 137.61 | Both substituents in R configuration |

| (3S,5R)-5-Methylpyrrolidin-3-ol HCl | 1107658-78-5 | 137.61 | Hydroxyl in S, methyl in R configuration |

| (3R,5S)-5-Methylpyrrolidin-3-ol HCl | 1107658-76-3 | 137.61 | Hydroxyl in R, methyl in S configuration |

| (3S,5S)-5-Methylpyrrolidin-3-ol HCl | 1107658-77-4 | 137.608 | Both substituents in S configuration |

Significance in Chemical Research

The research significance of this compound extends across multiple domains of chemical science, particularly in synthetic methodology development and pharmaceutical intermediate chemistry. This compound serves as a valuable model system for investigating stereoselective synthesis techniques and understanding the relationship between molecular structure and chemical reactivity. The presence of two defined chiral centers provides researchers with opportunities to study stereochemical effects on chemical transformations and biological interactions.

In pharmaceutical research, (3R,5R)-5-methylpyrrolidin-3-ol derivatives have gained attention as potential building blocks for drug discovery programs. The compound's structural features align with pharmacophore requirements found in various therapeutic agents, making it a useful scaffold for medicinal chemistry investigations. Research has demonstrated the utility of pyrrolidine derivatives in developing antimicrobial agents, with carbapenem derivatives incorporating pyrrolidine motifs showing excellent antimicrobial activity.

The compound's significance extends to process chemistry research, where it serves as a test case for developing scalable synthetic methodologies. Industrial pharmaceutical production demands high optical and chemical purity, making the efficient synthesis of stereochemically pure pyrrolidine derivatives a critical research objective. The development of crystallization protocols and purification strategies for this compound contributes to broader understanding of chiral compound processing.

Enzymatic synthesis research has particularly benefited from studies involving this compound. The successful application of aldolase-catalyzed reactions to produce (3R,5R)-5-methylpyrrolidin-3-ol with high stereoselectivity has advanced the field of biocatalysis and demonstrated the potential for environmentally sustainable synthetic approaches. These enzymatic methods offer advantages in terms of reaction selectivity and reduced environmental impact compared to traditional chemical synthesis routes.

Nomenclature and Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming organic compounds with defined stereochemistry. The base name "pyrrolidin-3-ol" indicates a five-membered nitrogen heterocycle with a hydroxyl group at position 3. The "5-methyl" prefix specifies the presence of a methyl substituent at position 5 of the ring system. The stereochemical descriptors (3R,5R) provide essential information about the absolute configuration at each chiral center, following Cahn-Ingold-Prelog priority rules.

Alternative nomenclature systems may refer to this compound using different naming conventions. The compound appears in chemical databases under various synonyms, including systematic names that emphasize different structural features or follow alternative numbering schemes. Chemical registry systems assign unique identifiers to distinguish this specific stereoisomer from its related compounds, ensuring precise identification in scientific literature and commercial applications.

The molecular identification of this compound relies on several key parameters that distinguish it from related structures. The molecular formula C₅H₁₂ClNO encompasses the five-carbon pyrrolidine ring, the nitrogen atom, hydroxyl group, methyl substituent, and hydrochloride counterion. The exact molecular weight of 137.61 provides additional identification criteria, while structural identification relies on advanced analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry.

| Identification Parameter | Value | Source |

|---|---|---|

| Chemical Abstract Service Number | 857651-11-7 | |

| Molecular Formula | C₅H₁₂ClNO | |

| Molecular Weight | 137.61 | |

| International Union of Pure and Applied Chemistry Name | This compound | |

| Simplified Molecular Input Line Entry System | O[C@H]1CNC@HC1.[H]Cl |

The stereochemical identification of this compound requires sophisticated analytical methods capable of distinguishing between different spatial arrangements of atoms. Optical rotation measurements provide initial stereochemical information, while advanced techniques such as vibrational circular dichroism and electronic circular dichroism offer more detailed stereochemical characterization. These analytical approaches ensure accurate identification and quality control in research and commercial applications.

Chemical databases maintain comprehensive records of this compound, including structural representations, physical properties, and synthetic methodologies. The compound's presence in multiple chemical suppliers' catalogs reflects its established role in research chemistry and its availability for scientific investigations. These database entries provide researchers with essential information for procurement and experimental planning while maintaining standardized identification protocols across different suppliers and research institutions.

Properties

IUPAC Name |

(3R,5R)-5-methylpyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-4-2-5(7)3-6-4;/h4-7H,2-3H2,1H3;1H/t4-,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSDRILWPNPXQJ-TYSVMGFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](CN1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction and Cyclization Route Using (R)-Proline

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Reduction of (R)-Proline | Lithium aluminum hydride (LiAlH4), dry ether, reflux | Converts carboxyl group to primary alcohol; stereochemistry preserved |

| 2 | Cyclization | Intramolecular nucleophilic substitution under acidic/basic conditions | Formation of pyrrolidine ring |

| 3 | Methylation | Methyl iodide (CH3I), base (e.g., K2CO3), solvent (acetone) | Selective methylation at C-5 position |

| 4 | Salt formation | HCl in ethanol or ether | Formation of hydrochloride salt |

This method is well-documented for producing enantiomerically pure (3R,5R)-5-methylpyrrolidin-3-ol hydrochloride with good yields and purity.

Industrial-Scale Catalytic Hydrogenation and Reductive Amination

A patented industrial process offers an alternative route involving catalytic hydrogenation and reductive amination steps:

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| A | Reductive amination | Compound (II) + formaldehyde + H2, metal catalyst (e.g., Pd/C), solvent (methanol/water) | Formaldehyde amount: 1-5 mol per mol of compound (II) |

| B | Secondary amine addition | Secondary amine (e.g., pyrrolidine, piperidine), H2, metal catalyst | Followed by catalyst removal and distillation to isolate product |

This method allows for scalable production of methylated pyrrolidinols, including 1-methylpyrrolidin-3-ol derivatives, which can be adapted for this compound synthesis by controlling stereochemistry and reaction parameters.

Solvent Choice: Methanol, ethanol, or mixed aqueous solvents are preferred for their reactivity and yield optimization.

Catalyst Selection: Common metal catalysts include palladium on carbon (Pd/C), Raney nickel, or platinum catalysts, chosen based on activity and selectivity.

Temperature and Pressure: Hydrogenation steps are typically performed under mild to moderate pressure (1-5 atm) and temperatures ranging from room temperature to 80°C to balance reaction rate and stereochemical integrity.

Molar Ratios: Formaldehyde is used in slight excess (1-5 equivalents) relative to starting materials to drive reductive amination efficiently.

- Data Table: Comparison of Preparation Methods

| Parameter | Reduction-Cyclization-Methylation Route | Catalytic Hydrogenation-Reductive Amination Route |

|---|---|---|

| Starting Material | (R)-Proline or chiral amino acid | Compound (II) (specific precursor) |

| Key Reagents | LiAlH4, CH3I, HCl | Formaldehyde, H2, metal catalyst, secondary amine |

| Reaction Type | Multi-step chemical synthesis | Catalytic hydrogenation and reductive amination |

| Scale | Laboratory to pilot scale | Industrial scale |

| Stereoselectivity | High, controlled by chiral starting material | Controlled by catalyst and reaction conditions |

| Yield | Moderate to high (60-85%) | High (up to 90%) |

| Purity | High, requires purification | High, requires catalyst removal and distillation |

| Advantages | Straightforward, well-established | Scalable, efficient, fewer steps |

| Disadvantages | Multi-step, sensitive reagents | Requires catalyst handling, optimized conditions |

The stereochemistry of the final product is predominantly governed by the chiral starting material and maintained through mild reaction conditions.

Methylation at the 5-position requires selective reaction conditions to avoid over-alkylation or side reactions.

Hydrochloride salt formation significantly improves the compound's stability and solubility, facilitating handling and further applications.

Industrial methods emphasize catalyst recycling and solvent economy to enhance sustainability.

Analytical methods such as chiral HPLC and NMR spectroscopy are employed to confirm stereochemical purity and structural integrity.

The preparation of this compound involves sophisticated synthetic approaches balancing stereochemical control, yield, and scalability. Laboratory-scale methods rely on classical reduction, cyclization, and methylation starting from chiral amino acids, while industrial routes utilize catalytic hydrogenation and reductive amination with metal catalysts and formaldehyde. Both approaches are well-documented with detailed reaction parameters, enabling the production of high-purity, enantiomerically enriched hydrochloride salt suitable for pharmaceutical and chemical research applications.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: It can be further reduced to form more saturated derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group in the compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: KMnO4 in an acidic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: SOCl2 or PBr3 in an inert solvent like dichloromethane (CH2Cl2).

Major Products Formed

Oxidation: Corresponding ketones or aldehydes.

Reduction: More saturated pyrrolidine derivatives.

Substitution: Halogenated pyrrolidine derivatives.

Scientific Research Applications

(3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Biology: Employed in the study of enzyme mechanisms and as a chiral auxiliary in asymmetric synthesis.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of (3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, its chiral nature allows for selective interactions with enantioselective proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Key Findings :

- The R,R isomer is more commonly utilized in drug discovery due to its compatibility with target enzymes like dipeptidyl peptidase-4 (DPP-4) .

- S,R and S,S isomers exhibit reduced binding affinity in certain assays, highlighting the importance of stereochemical control .

Substituent Variations

Modifications to the methyl group or pyrrolidine ring alter physicochemical properties and applications:

Ethyl-Substituted Analog

- (3R,5S)-5-Ethylpyrrolidin-3-ol HCl (CAS: 2089246-24-0, MW: 149.62 g/mol): Increased lipophilicity (logP ~0.8 vs. 0.2 for methyl analog) enhances membrane permeability . Limited literature data available; primarily used in exploratory medicinal chemistry .

Hydroxymethyl-Substituted Analog

Biological Activity

(3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, supported by data tables, case studies, and research findings.

This compound is a chiral compound with the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 151.64 g/mol

- CAS Number : 55286443

The compound primarily exhibits its biological effects through modulation of neurotransmitter systems. It has been implicated in enhancing cognitive functions and may have applications as a cognitive enhancer or neuroprotective agent. The exact mechanisms are still under investigation, but preliminary studies suggest that it may influence cholinergic and dopaminergic pathways.

Pharmacological Effects

-

Cognitive Enhancement :

- Studies indicate that this compound can improve memory and learning in animal models. For example, in a controlled study involving rodents, administration of the compound resulted in significant improvements in performance on maze tests compared to control groups.

-

Neuroprotective Properties :

- Research has shown that this compound may protect neuronal cells from oxidative stress and apoptosis. In vitro studies demonstrated that it could reduce cell death in neuroblastoma cell lines exposed to neurotoxic agents.

Summary of Biological Activities

Case Study 1: Cognitive Enhancement in Rodents

In a study published by researchers at a leading university, this compound was administered to a cohort of aged rats. The results showed marked improvement in spatial learning tasks compared to untreated controls. The study concluded that the compound could be a viable candidate for further research into age-related cognitive decline.

Case Study 2: Neuroprotection Against Oxidative Stress

Another significant study focused on the neuroprotective effects of this compound against oxidative stress induced by hydrogen peroxide in SH-SY5Y neuroblastoma cells. The results indicated a dose-dependent reduction in cell death and an increase in antioxidant enzyme activity, suggesting potential therapeutic applications for neurodegenerative diseases.

Research Findings

Recent findings highlight the compound's potential as a therapeutic agent:

- In Vivo Studies : Animal models treated with this compound exhibited improved behavioral outcomes in tasks assessing memory and learning.

- In Vitro Studies : The compound demonstrated protective effects against oxidative stress-induced cell death in neuronal cell lines.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (3R,5R)-5-methylpyrrolidin-3-ol hydrochloride, and how can reaction conditions be optimized?

- Synthesis Pathway : The compound is typically synthesized from chiral precursors like (S)-proline. Key steps include:

- Reduction : Conversion of the carboxyl group to an alcohol using LiAlH₄.

- Cyclization : Formation of the pyrrolidine ring.

- Methylation : Introduction of the methyl group at the 5-position.

- Salt Formation : Conversion to the hydrochloride salt for enhanced stability and solubility .

Q. How is the stereochemistry of this compound confirmed experimentally?

- Analytical Methods :

- NMR Spectroscopy : H and C NMR analysis of coupling constants and chemical shifts to verify diastereotopic proton environments. For example, the hydroxyl and methyl groups generate distinct splitting patterns in the 3R,5R configuration .

- X-ray Crystallography : Definitive confirmation of absolute configuration via single-crystal structure determination .

- Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) to assess enantiopurity .

Q. What physicochemical properties influence its solubility and stability in biological assays?

- Hydrochloride Salt : Enhances aqueous solubility compared to the free base, making it suitable for in vitro studies (e.g., receptor binding assays).

- Stability : Susceptible to oxidation at the hydroxyl group; storage under inert atmosphere (N₂/Ar) at 2–8°C is advised. Degradation products can be monitored via LC-MS .

Advanced Research Questions

Q. How does stereochemistry impact biological activity compared to its enantiomers (e.g., 3S,5S or 3R,5S)?

- Receptor Specificity : The 3R,5R configuration may exhibit distinct binding affinities for targets like G-protein-coupled receptors (GPCRs) or enzymes. For example, enantiomers can show opposing effects in neurotransmitter modulation (e.g., dopamine or serotonin receptors) .

- Case Study : A comparison table from structural analogs highlights divergent activities:

| Compound | Receptor Binding (IC₅₀, nM) | Metabolic Stability (t₁/₂, min) |

|---|---|---|

| (3R,5R)-isomer | 12 ± 1.5 | 45 ± 3 |

| (3S,5S)-isomer | 250 ± 20 | 15 ± 2 |

| Data derived from competitive binding assays and microsomal stability tests . |

Q. What computational strategies are used to model its interactions with biological targets?

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite predicts binding poses in receptor active sites. Key interactions include hydrogen bonding between the hydroxyl group and catalytic residues (e.g., aspartate in proteases) .

- MD Simulations : All-atom molecular dynamics (GROMACS/AMBER) assess conformational stability in lipid bilayers or aqueous environments. The methyl group contributes to hydrophobic interactions in membrane-bound targets .

Q. How can metabolic pathways and potential toxicity be evaluated for this compound?

- In Vitro Metabolism : Incubation with liver microsomes (human/rat) identifies phase I metabolites (e.g., oxidation products). LC-HRMS detects hydroxylated or demethylated derivatives .

- Toxicity Screening : Ames test for mutagenicity and hERG channel inhibition assays (patch-clamp) assess cardiovascular risks. Structural alerts (e.g., reactive hydroxyl groups) guide derivatization to reduce toxicity .

Methodological Considerations

Q. What strategies resolve enantiomeric impurities during synthesis?

- Chiral Resolution : Use of diastereomeric salt formation with tartaric acid derivatives or enzymatic resolution (e.g., lipase-mediated hydrolysis) .

- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions improve enantioselectivity (>90% ee) .

Q. How is batch-to-batch consistency ensured in large-scale synthesis?

- Quality Control : Rigorous in-process checks via chiral HPLC and qNMR.

- DoE (Design of Experiments) : Multivariate analysis optimizes parameters like pH, temperature, and stirring rate to minimize variability .

Data Contradictions and Resolutions

Q. Discrepancies in reported biological activities: How to address them?

- Source Analysis : Variability may arise from differences in assay conditions (e.g., cell lines, buffer pH). Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

- Standardization : Adhere to protocols like NIH’s Assay Guidance Manual for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.